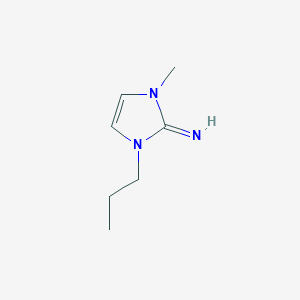

1-Methyl-3-propyl-1H-imidazol-2(3H)-imine

Description

Significance of Imidazole (B134444) Imine Scaffolds in Modern Chemical Research

Imidazole imine scaffolds are pivotal structural motifs in contemporary chemical research, largely due to their versatile applications in medicinal chemistry and materials science. The imidazole ring itself is a privileged scaffold, appearing in numerous biologically active molecules and pharmaceuticals. researchgate.netnih.gov The addition of an imine group to this core further enhances its chemical diversity and potential for biological interactions.

Nitrogen-containing heterocycles are fundamental building blocks in organic chemistry and are ubiquitous in nature and synthetic compounds. mdpi.com The imidazole ring, a key component of the amino acid histidine and the hormone histamine, is a prime example of a biologically significant nitrogen heterocycle. wikipedia.org These rings are often electron-rich and can participate in a variety of chemical reactions, making them versatile synthons for more complex molecules. nih.gov The presence of multiple nitrogen atoms allows for hydrogen bonding and coordination with metal ions, which are crucial for biological activity. mdpi.com

The structural uniqueness of imidazole imines lies in the combination of the aromatic imidazole ring and the exocyclic imine C=N double bond. The imidazole ring is a planar, aromatic system with six π-electrons, which contributes to its stability. researchgate.net The nitrogen atoms in the ring possess lone pairs of electrons, making the molecule basic and capable of acting as a ligand. wikipedia.org

Evolution of Research Perspectives on Imidazole Derivatives and Their Imine Analogues

Research into imidazole derivatives has a rich history, dating back to the 19th century. Initially, the focus was on understanding the fundamental chemistry and properties of the imidazole ring. Over time, the discovery of the imidazole moiety in essential biological molecules like histidine propelled research into its medicinal applications. wikipedia.org This led to the development of a wide range of imidazole-containing drugs with diverse therapeutic uses, including antifungal, antibacterial, and anticancer agents. researchgate.netmdpi.com

The exploration of imine analogues of imidazoles is a more recent development, driven by the desire to create novel molecular architectures with enhanced or new biological activities. The imine functional group is known to be a key feature in many biologically active compounds, and its incorporation into the imidazole scaffold has opened up new avenues for drug discovery and materials science. mdpi.com

Scope and Academic Relevance of Studying 1-Methyl-3-propyl-1H-imidazol-2(3H)-imine

The study of this compound, while specific, holds broader academic relevance. It serves as a model compound for understanding the structure-property relationships in a less-explored subclass of imidazole derivatives. Research into its synthesis, reactivity, and spectroscopic properties can provide valuable insights into the fundamental chemistry of imidazole imines.

Furthermore, given the established biological importance of the imidazole scaffold, this specific compound could be a candidate for biological screening to explore its potential as a therapeutic agent. nih.govresearchgate.net The academic pursuit of understanding such novel compounds contributes to the expansion of chemical knowledge and can pave the way for future innovations in medicine and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C7H13N3 |

|---|---|

Molecular Weight |

139.20 g/mol |

IUPAC Name |

1-methyl-3-propylimidazol-2-imine |

InChI |

InChI=1S/C7H13N3/c1-3-4-10-6-5-9(2)7(10)8/h5-6,8H,3-4H2,1-2H3 |

InChI Key |

YUSQSUPQEOSNAO-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=CN(C1=N)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 3 Propyl 1h Imidazol 2 3h Imine and Analogues

Strategies for Imidazole (B134444) Ring Formation Leading to Imine Structures

The formation of the imidazole ring is a critical step in the synthesis of 1-Methyl-3-propyl-1H-imidazol-2(3H)-imine. Various cyclization strategies can be employed, starting from acyclic precursors that contain the necessary nitrogen and carbon atoms.

Cyclization Reactions for N-Substituted Imidazoles

The construction of the N-substituted imidazole core can be achieved through several cyclization reactions, often catalyzed by transition metals. These reactions typically involve the formation of multiple carbon-nitrogen and carbon-carbon bonds in a single synthetic operation.

One prominent strategy involves the cyclization of alkynes with nitrogen-containing compounds. chim.it For instance, propargylamines can react with various nitrogen sources in the presence of metal catalysts to form the imidazole ring. Catalysts based on silver, gold, copper, palladium, and rhodium have been shown to be effective in promoting these transformations. chim.it The general mechanism often involves the activation of the alkyne by the metal catalyst, followed by nucleophilic attack from the nitrogen-containing species and subsequent cyclization.

Another approach is the [3+2] cycloaddition reaction. For example, a titanacarborane monoamide has been used to catalyze the [3+2] annulation of propargylamines with carbodiimides to afford substituted 2-aminoimidazoles. organic-chemistry.org Similarly, TMSOTf-catalyzed [3+2] cycloaddition of α-azidoenones with nitriles can produce tri-substituted NH-imidazoles. rsc.org These methods provide a convergent route to the imidazole core with a nitrogen-containing substituent at the C-2 position, which is a key structural feature of the target molecule.

The van Leusen imidazole synthesis is a classic and versatile method that can be adapted for the synthesis of N-substituted imidazoles. organic-chemistry.org This reaction typically involves the condensation of an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC). By selecting the appropriate aldehyde and amine precursors, this method can be used to introduce the desired N-substituents.

Imine Functionalization Approaches for C-2 Position

Once the N-substituted imidazole ring is formed, or concurrently during its formation, the imine functionality at the C-2 position must be installed. This can be achieved through several methods, including direct C-H functionalization or by using precursors that already contain the necessary nitrogenous group.

Direct C-H amination of the imidazole ring at the C-2 position is a powerful strategy. dovepress.com This can be accomplished using transition metal catalysts, such as copper or iron, which facilitate the formation of a carbon-nitrogen bond at the C-2 position. dovepress.com For example, copper-catalyzed reactions of amidines with terminal alkynes can lead to the formation of 1,2,4-trisubstituted imidazoles, where the amidine serves as the source for the C-2 imine-like functionality. dovepress.com

Multi-component reactions offer an efficient way to construct the imidazole ring and introduce the C-2 imine in a single step. A three-component reaction between 1-substituted imidazoles, aldehydes, and electron-deficient acetylenes can lead to C-2 functionalized imidazoles. researchgate.net Similarly, a palladium-catalyzed isocyanide insertion reaction provides a route to C-2 functionalized imidazoles. acs.orgnih.gov

Furthermore, the synthesis can start with precursors that are predisposed to form the 2-iminoimidazole structure. For example, the reaction of N-cyano sulfoximines, terminal alkynes, and N-mesyl azide (B81097) in a one-pot procedure catalyzed by rhodium and copper salts can yield N-imidazolyl sulfoximines, which contain a C-2 imine-like structure. chim.it

Precursor Design and Reactivity for this compound Synthesis

Rational Design of Alkyl and Aryl Substituents

For the synthesis of this compound, the precursors must contain the methyl and propyl groups that will become the N-1 and N-3 substituents, respectively. For instance, in a cyclization reaction involving a propargylamine, the amine could be N-methylpropargylamine, and the other nitrogen-containing reactant could be propylamine. The specific substitution pattern on the final imidazole ring is determined by the regioselectivity of the cyclization reaction, which can often be controlled by the choice of catalyst and reaction conditions. chim.it

The electronic and steric properties of the substituents can influence the reactivity of the precursors and the stability of the final product. Electron-donating groups on aryl substituents can sometimes decrease the reactivity of imine intermediates towards certain reagents. acs.org

Role of Leaving Groups and Activating Agents

In many synthetic routes to imidazoles, leaving groups and activating agents play a critical role. For example, in syntheses involving intramolecular cyclization, a good leaving group on one of the precursors is often necessary to facilitate ring closure. beilstein-journals.org

Activating agents, such as Lewis acids or transition metal catalysts, are frequently employed to enhance the reactivity of the precursors. For instance, gold catalysts can efficiently activate carbon-carbon triple bonds towards nucleophilic addition by nitrogen, facilitating imidazole ring formation. chim.it Co-catalysts, such as silver salts, are also often used in conjunction with the primary catalyst to improve reaction yields and selectivities. chim.it Bases like potassium carbonate or cesium carbonate are commonly used to promote deprotonation steps and facilitate cyclization. acs.org

Advanced Synthetic Techniques and Optimization Protocols

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of this compound to improve efficiency, yield, and environmental friendliness.

Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the synthesis of imidazole derivatives. rsc.org This technique can be particularly useful for thermally driven cyclization reactions.

The use of metal-organic frameworks (MOFs) as catalysts is an emerging area in heterocyclic synthesis. diva-portal.org MOFs can offer high catalytic activity and selectivity, and their porous nature can allow for size-selective reactions.

Cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient synthetic strategy. nih.gov The design of a cascade reaction for the synthesis of this compound could involve the in-situ formation of an intermediate that rapidly undergoes cyclization to form the final product.

Optimization of reaction conditions is a critical aspect of any synthetic protocol. This involves systematically varying parameters such as the catalyst, solvent, temperature, and reaction time to maximize the yield and purity of the desired product. The table below summarizes various catalytic systems that have been used for the synthesis of imidazole derivatives and could be adapted for the synthesis of the target compound.

| Catalyst System | Reaction Type | Precursors | Reference |

| AgOTf | Cascade Reaction | Propargylamines, Ketenimines | chim.it |

| Ph3AuCl / AgSbF6 | Cyclization | Propargyl amidines | chim.it |

| Cu(OAc)2 / 1,10-phenanthroline | Cyclization | Alkynes, Nitrogen compounds | chim.it |

| Yb(OTf)3 | [3+2] Heteroannulation | Propargylamines, Isonitriles | chim.it |

| Rh2(OPiv)4 / CuTC | One-pot Procedure | N-cyano sulfoximines, Terminal alkynes, N-mesyl azide | chim.it |

| Pd(OAc)2 / DPPB | C-H Functionalization | Substituted imidazoles, Isocyanides | acs.org |

Microwave-Assisted Synthesis for Imidazole Imine Production

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient construction of heterocyclic compounds, including imidazole imines. This method often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods.

A general approach for the synthesis of 1,3-dialkyl-1H-imidazol-2(3H)-imines involves the cyclization of an N,N'-dialkylated ethylenediamine (B42938) with a suitable cyclizing agent, such as cyanogen (B1215507) bromide, under microwave irradiation. The reaction proceeds by the initial formation of a cyanamide (B42294) intermediate, which then undergoes intramolecular cyclization to furnish the desired imidazole imine.

While a specific microwave-assisted synthesis for this compound has not been detailed in the reviewed literature, the general applicability of this method to analogous structures is well-established. For instance, the synthesis of various 1,3-dialkylimidazolinium salts, precursors to N-heterocyclic carbenes, has been efficiently achieved through microwave-assisted cyclization of N,N'-dialkylethylenediamines with orthoesters. organic-chemistry.org This suggests that a similar approach, substituting the orthoester with a cyanating agent, could be a viable route to the target compound.

The efficiency of microwave-assisted synthesis in related heterocyclic systems is notable. For example, the preparation of polysubstituted imidazoles from aromatic aldehydes, ammonium (B1175870) acetate, and benzil (B1666583) under microwave irradiation has been shown to proceed in high yields (up to 97%) within short reaction times (4–9 minutes). nih.gov Similarly, the synthesis of novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives has been successfully performed using microwave assistance, affording moderate to good yields (46%-80%). nih.gov

Table 1: Examples of Microwave-Assisted Synthesis of Imidazole Derivatives

| Starting Materials | Product Type | Catalyst/Reagent | Reaction Time | Yield (%) | Reference |

| Aromatic Aldehydes, Ammonium Acetate, Benzil | Polysubstituted Imidazoles | Cr2O3 Nanoparticles | 4–9 min | up to 97% | nih.gov |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Primary Amines, Benzil, Ammonium Acetate | Imidazo[1,2-a]pyrimidine containing Imidazoles | p-Toluenesulfonic acid | Not specified | 46–80% | nih.gov |

| N,N'-Dialkylethylenediamines, Orthoesters | 1,3-Dialkylimidazolinium Salts | Inorganic Ammonium Salts | Not specified | High | organic-chemistry.org |

Catalyst Systems in Imidazole Imine Synthesis (e.g., Metal-Catalyzed Coupling)

Metal-catalyzed reactions provide a powerful and versatile tool for the synthesis of cyclic guanidines and related imidazole imines. Various transition metals, including palladium and rhodium, have been shown to effectively catalyze the formation of the guanidine (B92328) core through different mechanistic pathways.

Palladium-Catalyzed Synthesis:

Palladium catalysts are widely used in cross-coupling and carboamination reactions, which can be adapted for the synthesis of cyclic guanidines. A notable example is the palladium-catalyzed alkene carboamination of acyclic N-allyl guanidines with aryl or alkenyl halides. organic-chemistry.orgacs.orgnih.gov This methodology allows for the construction of substituted 5-membered cyclic guanidines in good yields. The reaction is believed to proceed through a sequence of oxidative addition of the halide to the palladium(0) complex, followed by migratory insertion of the alkene and subsequent reductive elimination to afford the cyclized product. The choice of ligand is crucial for the success of this transformation, with Nixantphos being identified as a particularly effective ligand. organic-chemistry.org

While this method has been demonstrated for N-allyl guanidines, its adaptation to the synthesis of 1,3-dialkyl-1H-imidazol-2(3H)-imines would require a different strategic approach, potentially involving the cyclization of a suitably functionalized diamine.

Rhodium-Catalyzed Synthesis:

Rhodium catalysts have shown utility in the hydroamination of propargylguanidines, leading to the formation of cyclic eneguanidines. nih.gov Dirhodium(II)-carboxylates can catalyze the 6-endo-dig selective hydroamination, providing a route to six-membered cyclic guanidine derivatives. This approach highlights the potential of rhodium catalysts in promoting intramolecular C-N bond formation.

Other Metal-Catalyzed Approaches:

Other metal-catalyzed systems have also been explored for the synthesis of related imidazole structures. For instance, nickel-catalyzed C-H arylation and alkenylation of imidazoles have been developed, demonstrating the utility of nickel in functionalizing the imidazole core. nih.gov Although not a direct method for constructing the imidazole imine ring, it showcases the potential of metal catalysis in modifying imidazole derivatives.

Table 2: Overview of Metal-Catalyzed Synthesis of Cyclic Guanidines and Related Imidazoles

| Catalyst System | Reaction Type | Substrates | Product Type | Key Features | Reference |

| Palladium/Nixantphos | Alkene Carboamination | N-allyl guanidines, Aryl/Alkenyl halides | 5-membered cyclic guanidines | Good yields, two-step synthesis from allylic amines | organic-chemistry.orgacs.orgnih.gov |

| Dirhodium(II)-carboxylates | Hydroamination | Propargylguanidines | 6-membered cyclic eneguanidines | 6-endo-dig selectivity | nih.gov |

| Nickel/dcype or dcypt | C-H Arylation/Alkenylation | Imidazoles, Phenol/Enol derivatives | C2-functionalized imidazoles | Direct C-C bond formation on the imidazole ring | nih.gov |

Stereoselective Synthesis of Imidazole Imine Derivatives

The development of stereoselective methods for the synthesis of chiral imidazole imine derivatives is an area of growing interest, driven by the potential applications of these compounds in catalysis and medicinal chemistry. Chiral cyclic guanidines are known to be effective organocatalysts in a variety of asymmetric transformations. nih.gov

While specific methods for the stereoselective synthesis of this compound are not extensively documented, general strategies for the asymmetric synthesis of cyclic guanidines can be considered. One approach involves the directed stereoselective guanidinylation of unactivated alkenes. nih.gov In this method, a guanidine unit is delivered as an intact fragment to an alkene, with the stereochemistry being controlled by a directing group, such as a hydroxyl or carboxyl group. This strategy allows for a high level of stereocontrol in the formation of the cyclic guanidine core.

Another potential route to chiral imidazole imines could involve the use of chiral catalysts in the cyclization step. While not yet demonstrated for this specific class of compounds, the successful application of chiral palladium and rhodium complexes in other asymmetric transformations suggests their potential utility in this context. For instance, preliminary studies into asymmetric variants of the palladium-catalyzed alkene carboamination for cyclic guanidine synthesis have shown promise, although further development is needed to achieve high enantioselectivity. organic-chemistry.org

Furthermore, the synthesis of optically active polyguanidines has been achieved through the polyaddition reaction of biscarbodiimides with chiral diamines, indicating that the chirality can be introduced through the starting materials. nih.govnih.gov This principle could be applied to the synthesis of smaller, non-polymeric chiral imidazole imines by using an enantiopure N,N'-dialkylethylenediamine as the precursor.

Future research in this area will likely focus on the development of novel chiral catalysts and methodologies that can provide efficient and highly stereoselective access to a wide range of chiral imidazole imine derivatives.

Advanced Spectroscopic and Structural Elucidation of 1 Methyl 3 Propyl 1h Imidazol 2 3h Imine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Chemical Shift Analysis of Imine and Imidazole (B134444) Protons

The ¹H NMR spectrum of 1-Methyl-3-propyl-1H-imidazol-2(3H)-imine is expected to show distinct signals corresponding to the protons of the imidazole ring and the N-alkyl substituents. The protons on the imidazole ring (at positions 4 and 5) would likely appear as doublets in the region of 6.5-7.5 ppm. The N-methyl group protons would present as a sharp singlet, anticipated around 3.5-4.0 ppm. The N-propyl group would exhibit a more complex pattern: a triplet for the terminal methyl protons (CH₃) around 0.9-1.2 ppm, a sextet for the central methylene (B1212753) protons (-CH₂-) at approximately 1.6-1.9 ppm, and a triplet for the methylene protons adjacent to the nitrogen (-N-CH₂-) further downfield, likely in the 3.8-4.2 ppm range, due to the deshielding effect of the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Imidazole H-4/H-5 | 6.5 - 7.5 | d |

| N-CH₃ | 3.5 - 4.0 | s |

| N-CH₂-CH₂-CH₃ | 3.8 - 4.2 | t |

| N-CH₂-CH₂-CH₃ | 1.6 - 1.9 | sextet |

¹³C NMR Spectroscopic Insights into Carbon Environments

The ¹³C NMR spectrum would provide complementary information on the carbon skeleton. The most downfield signal is expected for the imine carbon (C=N) at position 2, likely appearing in the 150-165 ppm range. The imidazole ring carbons (C-4 and C-5) would resonate between 115 and 125 ppm. The N-methyl carbon is predicted to be in the 30-35 ppm range. For the N-propyl group, the carbon attached to the nitrogen (-N-CH₂) would be the most deshielded, appearing around 45-50 ppm, followed by the central methylene carbon at 20-25 ppm, and the terminal methyl carbon at 10-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (Imine) | 150 - 165 |

| C-4/C-5 (Imidazole) | 115 - 125 |

| N-CH₃ | 30 - 35 |

| N-CH₂-CH₂-CH₃ | 45 - 50 |

| N-CH₂-CH₂-CH₃ | 20 - 25 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques would be crucial for confirming the assignments made from 1D spectra. A COSY (Correlation Spectroscopy) experiment would show correlations between adjacent protons, for instance, within the propyl chain, confirming the -CH₂-CH₂-CH₃ connectivity. An HSQC (Heteronuclear Single Quantum Coherence) spectrum would link each proton signal to its directly attached carbon, confirming the assignments in both the ¹H and ¹³C spectra. Finally, an HMBC (Heteronuclear Multiple Bond Correlation) experiment would reveal long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in definitively connecting the N-alkyl groups to the imidazole ring, for example, by showing a correlation between the N-CH₂ protons of the propyl group and the C-2 and C-5 carbons of the imidazole ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

HRMS would be used to determine the exact mass of the molecule, thereby confirming its molecular formula (C₇H₁₃N₃). The high-resolution data would allow for the differentiation between compounds with the same nominal mass but different elemental compositions. Fragmentation analysis, typically through techniques like tandem mass spectrometry (MS/MS), would provide structural information. Expected fragmentation pathways would likely involve the loss of the propyl or methyl group, or cleavage of the imidazole ring, providing further evidence for the proposed structure.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of specific functional groups. A strong absorption band in the IR spectrum between 1640 and 1690 cm⁻¹ would be indicative of the C=N (imine) stretching vibration. The C-H stretching vibrations of the alkyl groups would appear in the 2850-3000 cm⁻¹ region. The C-N stretching vibrations would be expected in the 1000-1350 cm⁻¹ range. Aromatic C-H stretching of the imidazole ring would likely be observed above 3000 cm⁻¹. Raman spectroscopy would complement the IR data, particularly for the non-polar C=N bond, which should show a strong Raman signal.

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing. This would unambiguously confirm the connectivity and conformation of the molecule.

Crystal Packing and Intermolecular Interactions in Imidazole Imine Structures

In the crystal structures of related imidazole derivatives, intermolecular hydrogen bonds of the C-H···N and C-H···π types are commonly observed, connecting adjacent molecules into larger assemblies. For instance, in certain imidazole-containing compounds, helical supramolecular chains are formed and linked into three-dimensional architectures through such interactions. nih.gov The presence of alkyl chains, such as the methyl and propyl groups in the target molecule, can introduce weaker van der Waals forces and potentially influence the packing efficiency.

Bond Lengths, Bond Angles, and Torsional Angles Analysis

Below is a table of expected bond lengths and angles based on data from similar N-substituted imidazole structures. These values are illustrative and would require experimental verification for the specific compound.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |

| Bond Length (Å) | N1 | C2 | ~1.38 | |

| C2 | N3 | ~1.36 | ||

| N3 | C4 | ~1.38 | ||

| C4 | C5 | ~1.35 | ||

| C5 | N1 | ~1.37 | ||

| C2 | N(imine) | ~1.29 | ||

| Bond Angle (°) | C5 | N1 | C2 | ~108 |

| N1 | C2 | N3 | ~109 | |

| C2 | N3 | C4 | ~108 | |

| N3 | C4 | C5 | ~107 | |

| C4 | C5 | N1 | ~108 | |

| Torsional Angle (°) | C5 | N1 | C2 | N3 |

The torsional angles within the imidazole ring itself will be close to zero, reflecting its planarity. The torsional angles involving the methyl and propyl substituents will define their orientation relative to the imidazole ring. These conformations are typically those that minimize steric hindrance. For instance, the C(methyl)-N1-C2-N3 torsional angle will determine the positioning of the methyl group with respect to the ring.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess Determination (if chiral derivatives exist)

This compound is not inherently chiral. However, if a chiral center were introduced into its structure, for example, by modification of the propyl group (e.g., a sec-butyl group) or by the synthesis of atropisomeric derivatives, then chiroptical spectroscopic methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would become powerful tools for stereochemical analysis.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the enantiomeric excess (ee) of a sample. nih.govnih.gov For a chiral derivative of the title compound, a CD spectrum would exhibit characteristic positive or negative bands (Cotton effects) at specific wavelengths corresponding to electronic transitions within the molecule. The intensity of these CD signals is directly proportional to the concentration of the chiral species and its enantiomeric purity. utexas.edu

To determine the enantiomeric excess of a mixture of enantiomers, a calibration curve can be constructed by measuring the CD signal intensity of samples with known ee values. Alternatively, if the CD spectrum of the pure enantiomer is known, the ee of an unknown sample can be calculated directly from its observed CD signal. nih.gov

ORD spectroscopy, which measures the rotation of the plane of polarized light as a function of wavelength, provides complementary information. The shape of the ORD curve is related to the CD spectrum through the Kronig-Kramers relations.

In cases where the chiral derivative itself does not have a strong chromophore suitable for CD analysis, it can be derivatized with a chiral auxiliary or complexed with a chiral host to induce a measurable CD signal. nih.govutexas.edu These methods have proven effective for the rapid screening of enantiomeric excess in various classes of chiral compounds, including amines. nih.gov Therefore, should chiral derivatives of this compound be synthesized, CD and ORD spectroscopy would be indispensable for their stereochemical characterization and the determination of their enantiomeric purity. rsc.org

Computational and Theoretical Investigations of 1 Methyl 3 Propyl 1h Imidazol 2 3h Imine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecular systems. For 1-Methyl-3-propyl-1H-imidazol-2(3H)-imine, DFT methods like B3LYP with a basis set such as 6-311++G(d,p) are commonly employed to optimize the molecular geometry and calculate various electronic properties. researchgate.netnih.gov These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. irjweb.comnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, specifically the exocyclic imine nitrogen and the π-system of the imidazole (B134444) ring. The LUMO, conversely, would likely be distributed across the imidazole ring, representing the most accessible region for accepting electrons. The presence of electron-donating alkyl groups (methyl and propyl) would be expected to raise the energy of the HOMO, potentially making the molecule a better electron donor compared to unsubstituted analogs.

Table 1: Representative Frontier Orbital Energies for Imidazole Derivatives Calculated using DFT at the B3LYP/6-311++G(d,p) level. Values are illustrative and based on similar compounds.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.85 | Primarily located on the imine nitrogen and imidazole ring π-system. |

| LUMO | -1.52 | Distributed across the imidazole ring C=N bonds. |

| Energy Gap (ΔE) | 4.33 | Indicates high kinetic stability. |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.net

In this compound, the MEP map would show the most negative potential (deepest red) concentrated around the exocyclic imine nitrogen atom due to its lone pair of electrons. This site represents the primary center for protonation and interaction with electrophiles. The nitrogen atoms within the imidazole ring also contribute to the negative potential. Conversely, positive potential regions (blue) would be located around the hydrogen atoms of the methyl and propyl groups, reflecting their lower electron density.

Table 2: Illustrative Molecular Electrostatic Potential (MEP) Values at Specific Atomic Sites Values are hypothetical and represent expected trends for this compound.

| Atomic Site | MEP Value (kcal/mol) | Implication |

|---|---|---|

| Exocyclic Imine Nitrogen | -55.0 | Strong nucleophilic and hydrogen bond accepting site. |

| Ring Nitrogen (N1) | -38.5 | Secondary nucleophilic site. |

| Propyl Group Hydrogens | +22.0 | Electrophilic site, weak interactions. |

Tautomerism and Isomerism Studies of Imidazole Imines

Tautomerism is a key phenomenon in many heterocyclic systems, including imidazoles, where protons can migrate between different positions. researchgate.net In the case of this compound, the nitrogen atoms of the core imidazole ring are fully substituted with alkyl groups (a methyl and a propyl group), which "locks" the molecule and prevents the common prototropic tautomerism seen in unsubstituted or monosubstituted imidazoles. researchgate.net However, the study of tautomeric equilibria is crucial for the broader class of 2-aminoimidazoles, from which this compound is derived. The amine-imine tautomerism between a 2-aminoimidazolium cation and the neutral 2-iminoimidazoline form is fundamental to their chemistry. The N,N'-disubstitution in the target molecule decisively favors the imine form.

DFT calculations are highly effective for determining the relative stabilities of different tautomers by computing their Gibbs free energies. researchgate.netruc.dk For the parent system of 2-aminoimidazole, computational studies can compare the energy of the amine tautomer versus the imine tautomer. For this compound, while it exists solely as the imine, a theoretical comparison can be made with its hypothetical protonated amine tautomer (2-amino-1-methyl-3-propylimidazolium) to quantify the stability conferred by its neutral state. Such calculations consistently show that the neutral imine form is significantly more stable than its charged amine counterpart in the absence of a counter-ion.

Table 3: Hypothetical Relative Gibbs Free Energies of a Related Tautomeric Pair Calculations performed at the B3LYP/6-311++G(d,p) level in the gas phase. ΔG values are relative to the most stable tautomer.

| Tautomer / Isomer | Structure | Relative Gibbs Free Energy (ΔG, kcal/mol) | Stability |

|---|---|---|---|

| Imine Form | This compound | 0.00 | Most Stable |

| Amine Cation | 2-Amino-1-methyl-3-propylimidazolium | +150.0 (approx.) | Highly Unstable (without counter-ion) |

The surrounding solvent environment can significantly influence the stability of tautomers, especially if they differ in polarity. nih.gov Solvation effects can be modeled computationally using methods like the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium. researchgate.net Generally, polar solvents tend to stabilize more polar or charged species.

While this compound itself does not undergo tautomerization, the principles of solvation are still relevant to its behavior. For a related system that does exhibit tautomerism, a polar solvent like water would be expected to significantly stabilize a charged tautomer (like an aminoimidazolium cation) relative to a neutral imine tautomer, thereby shifting the equilibrium. For the target molecule, solvation would influence its dipole moment and the accessibility of its electron-rich centers without altering its fundamental structure.

Table 4: Representative Solvation Effects on the Relative Energy of Tautomers Illustrative ΔG values (kcal/mol) for a hypothetical amine-imine equilibrium, showing the stabilizing effect of polar solvents on the charged species.

| Tautomer | Gas Phase (ε=1) | Chloroform (ε=4.8) | Water (ε=78.4) |

|---|---|---|---|

| Neutral Imine | 0.0 | 0.0 | 0.0 |

| Charged Amine Cation | +150.0 | +95.0 | +60.0 |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational landscape of a molecule over time. nih.gov For this compound, the primary source of conformational flexibility is the rotation around the single bonds of the propyl group, particularly the N-C bond connecting it to the imidazole ring.

MD simulations, typically run for nanoseconds, can map the potential energy surface related to the rotation of this group. researchgate.net By analyzing the simulation trajectory, one can determine the most stable and populated conformations (rotamers). This analysis often involves tracking key dihedral angles to identify the lowest energy states. Such studies would likely reveal that staggered conformations of the propyl chain are energetically favored over eclipsed ones to minimize steric hindrance.

Table 5: Expected Conformational Preferences from Molecular Dynamics Illustrative data showing potential energy minima for the rotation of the propyl group relative to the imidazole ring.

| Dihedral Angle (C-N-C-C) | Conformation | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| ~60° | Gauche | 0.5 | 30 |

| ~180° | Anti (trans) | 0.0 | 65 |

Conformational Preferences of the N-Propyl Chain

The conformational landscape of the N-propyl chain in this compound is a critical determinant of its steric and electronic properties. Computational studies on analogous N-alkyl-substituted imidazole derivatives have shown that the rotation around the C-C single bonds of the alkyl chain leads to various conformers with distinct energy levels. The N-propyl group, in particular, possesses two rotatable C-C bonds, giving rise to a more complex potential energy surface compared to smaller alkyl substituents.

Theoretical calculations, typically employing density functional theory (DFT) methods, can elucidate the relative stabilities of these conformers. The key dihedral angles that define the conformation of the N-propyl chain are the N-Cα-Cβ-Cγ and Cα-Cβ-Cγ-H angles. The rotation around the N-Cα bond is often influenced by the steric hindrance imposed by the methyl group at the N1 position and the imine moiety at the C2 position of the imidazole ring.

Studies on similar N-alkylimidazolium compounds suggest that extended, anti-periplanar conformations of the alkyl chain are generally energetically favored over gauche conformations, which tend to introduce steric strain. nih.gov However, the presence of the exocyclic imine group in this compound could introduce specific intramolecular interactions that might stabilize certain folded conformations. For instance, a gauche conformation could potentially lead to favorable van der Waals interactions or weak hydrogen bonding with the imine nitrogen, depending on the specific orientation.

A relaxed potential energy surface scan for the rotation around the C-C bonds of the N-propyl group would typically reveal the energy barriers between different conformers. This information is crucial for understanding the dynamic behavior of the molecule in solution and its ability to adopt different shapes, which can influence its reactivity and intermolecular interactions.

Table 1: Hypothetical Relative Energies of N-Propyl Chain Conformers for this compound

| Conformer | Dihedral Angle (N-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | ~180° | 0.00 |

| Gauche (+) | ~+60° | 1.5 - 2.5 |

| Gauche (-) | ~-60° | 1.5 - 2.5 |

| Eclipsed | ~0°, ±120° | > 5.0 |

Note: This table presents illustrative data based on general principles of conformational analysis for alkyl chains attached to heterocyclic systems. Actual values would require specific quantum chemical calculations.

Flexibility and Dynamic Behavior of the Imine Moiety

The imine moiety (-C=N-) is a key functional group in this compound, and its flexibility and dynamic behavior significantly impact the molecule's chemical properties. The formation of an imine is often a reversible process, operating under thermodynamic control, which is a cornerstone of dynamic covalent chemistry. rsc.orgresearchgate.net This inherent reversibility implies a certain degree of dynamic behavior at the imine bond. nih.gov

Computational modeling can provide insights into several aspects of the imine moiety's dynamics:

Inversion at the imine nitrogen: The imine nitrogen can undergo inversion, a process that interconverts the (E) and (Z) isomers if the substituents on the nitrogen were different. In this specific molecule, while there are no distinct (E)/(Z) isomers with respect to the propyl group, the lone pair on the imine nitrogen can still undergo this inversion, which can be computationally modeled.

Vibrational modes: Infrared (IR) spectroscopy, which can be simulated computationally, reveals the vibrational modes of the molecule. The C=N stretching frequency is a characteristic vibration of the imine group and its position in the spectrum can be sensitive to the electronic environment and conformational changes. plos.org

The dynamic nature of the imine bond is crucial for its reactivity. semanticscholar.orgrsc.org For instance, the accessibility of the lone pair on the imine nitrogen, which is influenced by the conformational dynamics, plays a role in its basicity and nucleophilicity.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Analysis in Synthetic Pathways

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of this compound. A common synthetic route to similar cyclic imines involves the condensation of a diamine precursor with a carbonyl compound. Transition state theory is central to understanding the kinetics of such reactions, and computational methods can be employed to locate and characterize the transition state (TS) structures.

For a hypothetical synthesis of this compound from a suitable N-methyl-N'-propyl-diaminoethane precursor and a carbonyl source, key reaction steps would likely include nucleophilic attack of one of the amino groups on the carbonyl carbon, followed by dehydration to form the imine. Each of these steps would proceed through a specific transition state.

Computational analysis would involve:

Locating the transition state geometry: This is typically achieved by searching the potential energy surface for a first-order saddle point, which is a maximum in one direction (the reaction coordinate) and a minimum in all other directions.

Calculating the activation energy: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is a key parameter in the Arrhenius equation that governs the reaction rate.

Vibrational frequency analysis: A true transition state is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate.

By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be identified.

Reaction Coordinate Mapping for Key Steps

Reaction coordinate mapping, also known as intrinsic reaction coordinate (IRC) analysis, is a computational technique used to trace the reaction pathway from the transition state down to the reactants and products. This provides a detailed picture of the geometric changes that occur during a chemical transformation.

For a key step in the synthesis, such as the intramolecular cyclization to form the imidazole ring, an IRC calculation would start from the optimized transition state geometry and proceed in both the forward and reverse directions along the reaction coordinate. The output of an IRC calculation is a series of molecular geometries that describe the continuous path of the reaction.

This analysis allows for:

Visualization of the reaction mechanism: It provides a "movie" of how the atoms move as the reaction progresses.

Identification of intermediates: The IRC path may lead to the formation of stable or metastable intermediates, which can be further characterized.

Understanding the role of specific atoms or groups: By observing how bond lengths and angles change along the reaction coordinate, the role of different parts of the molecule in the reaction can be understood.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR)

Computational methods have become indispensable for predicting and interpreting spectroscopic data. For this compound, these methods can provide valuable information even before the compound is synthesized.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. nih.gov Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. The accuracy of the predicted chemical shifts depends on the level of theory, the basis set, and the inclusion of solvent effects, which can be modeled using continuum or explicit solvent models. nih.gov

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N1-CH₃ | 3.5 - 3.8 | 35 - 40 |

| Imidazole C4-H | 6.8 - 7.2 | 115 - 120 |

| Imidazole C5-H | 6.8 - 7.2 | 115 - 120 |

| N3-CH₂- | 3.9 - 4.2 | 45 - 50 |

| -CH₂-CH₂- | 1.6 - 1.9 | 20 - 25 |

| -CH₂-CH₃ | 0.9 - 1.2 | 10 - 15 |

| Imidazole C2 (=N) | - | 150 - 160 |

Note: This table presents illustrative data based on typical chemical shift ranges for similar functional groups. Accurate predictions require specific quantum chemical calculations.

IR Spectroscopy: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Computational frequency calculations can predict the IR spectrum, including the frequencies and intensities of the vibrational bands. plos.org This allows for the identification of characteristic functional groups. For this compound, key predicted vibrational modes would include:

C=N stretching of the imine group (typically in the 1690-1640 cm⁻¹ region).

C-H stretching of the methyl, propyl, and imidazole groups (around 3100-2850 cm⁻¹).

C-N stretching vibrations.

Ring vibrations of the imidazole core.

The comparison of computationally predicted spectra with experimental data can be a powerful tool for structural confirmation.

Reactivity and Reaction Mechanisms of 1 Methyl 3 Propyl 1h Imidazol 2 3h Imine

Electrophilic and Nucleophilic Attack on the Imine Functionality

The imine functionality (C=N) is a critical site for both electrophilic and nucleophilic attacks. The carbon-nitrogen double bond is polarized, with the nitrogen atom being more electronegative, rendering the carbon atom electrophilic and the nitrogen atom nucleophilic.

As an Electrophile: The imine carbon is susceptible to attack by nucleophiles. This reactivity is a cornerstone of imine chemistry, leading to the formation of a variety of addition products. The general mechanism involves the approach of a nucleophile to the electrophilic imine carbon, followed by protonation of the resulting anion to yield the final product.

As a Nucleophile: The lone pair of electrons on the imine nitrogen allows it to act as a nucleophile. This is particularly evident in reactions with strong electrophiles. Furthermore, the imine can be considered a precursor to nucleophilic species in the context of N-heterocyclic carbene (NHC) organocatalysis, where it can be a source of a nucleophilic coupling partner. rsc.org

Imines can also exhibit "umpolung" or reverse polarity reactivity, especially in the presence of N-heterocyclic carbene catalysts. nih.govacs.org In such cases, the typically electrophilic imine carbon can be converted into a nucleophilic species, an aza-Breslow intermediate, which can then react with various electrophiles. acs.org This catalytic cycle opens up pathways for the synthesis of complex molecules. acs.org

A summary of the dual reactivity of the imine function is presented in the table below.

| Reaction Type | Attacking Species | Product Type |

| Nucleophilic Addition | Nucleophile (e.g., Grignard reagent, organolithium) | Substituted Amine |

| Electrophilic Addition | Electrophile (e.g., alkyl halide, acyl chloride) | Iminium Salt |

| NHC-Catalyzed Umpolung | N-Heterocyclic Carbene | Aza-Breslow Intermediate |

Reactions Involving the Imidazole (B134444) Ring System

The imidazole ring is an aromatic heterocycle with distinct reactive sites. Its reactivity is influenced by the two nitrogen atoms within the ring, one of which is pyrrole-like and the other pyridine-like. thieme-connect.de

The imidazole ring is generally susceptible to electrophilic substitution. The precise position of substitution on the imidazole core of 1-Methyl-3-propyl-1H-imidazol-2(3H)-imine would be influenced by the directing effects of the existing substituents and the exocyclic imine group. Resonance structures of imidazole show that electrophilic attack is favored at the C4 and C5 positions. thieme-connect.de Common electrophilic substitution reactions for imidazoles include nitration, bromination, sulfonation, and Friedel-Crafts type reactions. researchgate.net

While the aromaticity of the imidazole ring lends it considerable stability, under certain conditions, it can undergo ring-opening reactions. Conversely, imidazole rings can be formed through ring-closing reactions, a common synthetic strategy being the van Leusen imidazole synthesis which involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC). nih.gov Ring transformation reactions have also been observed where one heterocyclic system is converted into another. researchgate.net For instance, certain substituted imidazoles can be synthesized via the rearrangement of other heterocyclic structures.

Acid-Base Properties and Protonation States of the Imine Nitrogen

The exocyclic imine nitrogen in this compound possesses a lone pair of electrons and is therefore basic. It can be protonated by acids to form an iminium cation. The basicity of this nitrogen is a key factor in its reactivity, as protonation can activate the imine carbon towards nucleophilic attack.

The pKa of the conjugate acid of an imine is typically in the range of 5-7, but this can be significantly influenced by the electronic effects of the substituents. The electron-donating nature of the imidazole ring is expected to increase the basicity of the exocyclic imine nitrogen.

| Species | Protonation State | Key Features |

| This compound | Neutral | Nucleophilic exocyclic nitrogen |

| Conjugate Acid | Protonated (Iminium ion) | Enhanced electrophilicity of the imine carbon |

Derivatization Strategies for Functional Group Introduction

The structure of this compound offers several sites for the introduction of new functional groups, allowing for the synthesis of a diverse range of derivatives.

The nucleophilic character of the exocyclic imine nitrogen makes it a prime target for derivatization. Reactions at this site can introduce a variety of functional groups, thereby modifying the steric and electronic properties of the molecule.

Alkylation: Reaction with alkyl halides can lead to the formation of quaternary iminium salts. Acylation: Acylating agents, such as acid chlorides or anhydrides, can react with the imine nitrogen to form N-acylated products. Condensation Reactions: The imine nitrogen can participate in condensation reactions with carbonyl compounds, although this is less common for N-substituted imines.

These derivatization strategies are summarized in the table below.

| Reaction | Reagent | Product Type |

| Alkylation | Alkyl Halide (R-X) | Quaternary Iminium Salt |

| Acylation | Acyl Chloride (RCOCl) | N-Acylated Imine Derivative |

Functionalization of the N-Propyl and N-Methyl Groups

The N-propyl and N-methyl groups of this compound are susceptible to various chemical transformations, offering pathways for the synthesis of novel derivatives with tailored properties. These reactions primarily involve the cleavage of the N-alkyl bonds or reactions at the alkyl chains themselves.

One of the key reactions involving the N-alkyl groups is N-dealkylation , the removal of an N-alkyl group from an amine or related nitrogen-containing compound. This process is a significant transformation, providing routes to synthesize a variety of pharmaceuticals and other fine chemicals. For compounds structurally related to this compound, such as 1-alkyl-3-methylimidazolium ionic liquids, thermal degradation studies have shown that N-dealkylation is a primary decomposition pathway. The cleavage of the C-N bond can be influenced by the nature of the alkyl group, with studies on other amines indicating that the ease of cleavage follows the order of methine > methylene (B1212753) > methyl.

While specific studies on the direct functionalization of the N-propyl and N-methyl groups of this compound are not extensively documented in publicly available literature, general principles of amine chemistry suggest that these groups can undergo reactions such as oxidation or substitution under specific conditions. The presence of the electron-donating imidazole ring may influence the reactivity of the attached alkyl groups.

Photochemical and Thermal Reactivity Profiles

The response of this compound to light and heat is a critical aspect of its chemical behavior, determining its stability and potential applications in various environments.

Photochemical Reactivity:

The imine bond (C=N) is a known chromophore that can undergo photoisomerization upon absorption of light. This E/Z isomerization is a common photochemical reaction for imines and can be influenced by the substituents on the carbon and nitrogen atoms. For N-alkyl imines, this process often requires high-energy UV light due to their reduced conjugation compared to N-aryl imines. However, strategic molecular design, such as extending the π-system, can shift the absorption to longer wavelengths.

While specific studies on the photoisomerization of this compound are scarce, research on related N,N'-dialkyl-di-imines has shown that photoisomerization can occur in a stepwise manner. Furthermore, the photochemical behavior of related imidazole N-oxides, which upon irradiation can lead to the formation of di-imine derivatives, suggests the potential for complex photochemical transformations within this class of compounds.

The photochemical reactivity of imines can also involve cycloaddition reactions. For instance, imines can act as dienophiles in aza-Diels-Alder reactions to form N-heterocycles. Azomethine ylides, which can be generated from imines, are known to undergo 1,3-dipolar cycloadditions, providing a powerful tool for the synthesis of complex nitrogen-containing rings.

Thermal Reactivity:

The thermal stability of this compound is a crucial parameter for its handling and application. Studies on the thermal degradation of structurally similar 1-alkyl-3-methylimidazolium ionic liquids have identified several key decomposition products, including imidazole, N-methylimidazole, and N-alkylimidazoles. This indicates that under thermal stress, both N-dealkylation and other reactions involving the imidazole core can occur.

The primary thermal degradation pathways for such imidazolium-based compounds often involve an SN2-type reaction where an anion attacks the alkyl group, leading to the formation of a neutral imidazole and an alkyl derivative. The thermal stability can be influenced by the nature of the anion and the length of the alkyl chain.

The following table summarizes the known reactivity profiles for closely related compounds, which can provide insights into the expected behavior of this compound.

| Reactivity Type | General Observations for Related Compounds | Potential Products/Intermediates |

| N-Dealkylation | Occurs under thermal stress in imidazolium (B1220033) salts. | 1-Propyl-1H-imidazole, 1-Methyl-1H-imidazole |

| Photochemical Isomerization | E/Z isomerization of the C=N bond is common for N-alkyl imines. | Z-1-Methyl-3-propyl-1H-imidazol-2(3H)-imine |

| Thermal Degradation | Leads to the formation of various imidazole derivatives. | Imidazole, N-methylimidazole, N-propylimidazole |

| Cycloaddition Reactions | Imines can participate as dienophiles or form azomethine ylides for 1,3-dipolar cycloadditions. | Pyrrolidine-fused imidazoles, Piperidine derivatives |

It is important to note that the specific reaction conditions, such as temperature, solvent, and the presence of catalysts or other reagents, will significantly influence the outcome of these reactions. Further experimental studies are required to fully elucidate the detailed reactivity and reaction mechanisms of this compound.

Coordination Chemistry and Catalytic Applications of 1 Methyl 3 Propyl 1h Imidazol 2 3h Imine Derivatives

Ligand Design and Coordination Modes

Chelation Properties with Transition Metals

No information is available in the scientific literature regarding the chelation properties of 1-Methyl-3-propyl-1H-imidazol-2(3H)-imine with transition metals.

Denticity and Steric Demands in Metal Complexes

There is no published research on the denticity or steric demands of this compound in metal complexes.

Synthesis and Characterization of Metal Complexes

Stoichiometry and Geometry of Metal-Imidazole Imine Adducts

No studies have been found that detail the synthesis, stoichiometry, or geometry of metal adducts with this compound.

Spectroscopic Signatures of Complex Formation (e.g., UV-Vis, EPR, Magnetic Measurements)

There is no available spectroscopic data (such as UV-Vis, EPR, or magnetic measurements) for complexes formed with this compound.

Applications in Homogeneous Catalysis

No catalytic applications of metal complexes derived from this compound have been reported in the scientific literature.

C-N Coupling Reactions Catalyzed by Imidazole (B134444) Imine Complexes

Cross-coupling reactions, particularly those forming carbon-nitrogen (C-N) bonds, are fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Metal complexes bearing imidazole-based ligands have demonstrated significant efficacy in catalyzing such transformations. The strong σ-donating ability of imidazole imine ligands can stabilize the active metal catalyst, facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle.

Research into nickel-catalyzed reductive cross-coupling reactions of heteroaryl imines with alkyl electrophiles has shown that the imine substrate can act as a redox-active ligand upon coordination to a low-valent nickel center. nih.gov This suggests that imidazole imine ligands could play a dual role as both a steering ligand and a redox-active participant in catalytic C-N bond formation.

To illustrate the potential of such catalytic systems, the following table presents representative data from a copper-catalyzed amination reaction, a type of C-N coupling, which could be conceptually analogous to reactions catalyzed by complexes of this compound.

Table 1: Representative Copper-Catalyzed Amination of Aryl Halides with Amines This table is a representative example based on typical conditions for such reactions and does not represent data from the specific compound this compound.

| Entry | Aryl Halide | Amine | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Bromotoluene | Piperidine | 5 | Toluene | 110 | 92 |

| 2 | 4-Iodoanisole | Morpholine | 5 | Dioxane | 100 | 88 |

| 3 | 1-Bromonaphthalene | Aniline | 5 | DMF | 120 | 75 |

Hydrogenation and Oxidation Reactions

Metal complexes incorporating imidazole imine ligands are also promising candidates for catalyzing hydrogenation and oxidation reactions. In hydrogenation, the ligand framework can influence the electronic and steric environment of the metal center, thereby affecting the activation of hydrogen and the subsequent reduction of unsaturated substrates like imines and ketones. researchgate.netrsc.org The development of efficient catalysts for the hydrogenation of imines is of particular interest for the synthesis of amines, which are valuable intermediates in organic synthesis. researchgate.net

In the realm of oxidation catalysis, the stability of the metal-ligand complex under oxidative conditions is paramount. The robust nature of the imidazole imine scaffold can provide the necessary stability for the metal center to mediate the transfer of oxygen atoms or facilitate dehydrogenation reactions. While specific examples involving this compound are not documented, the broader class of N-heterocyclic ligands has been employed in various oxidation reactions. scispace.com

Enantioselective Catalysis with Chiral Imidazole Imine Ligands

The introduction of chirality into the imidazole imine ligand scaffold opens the door to enantioselective catalysis, a critical technology for the synthesis of single-enantiomer pharmaceuticals and fine chemicals. Chiral imidazole-based ligands have been successfully employed in a variety of asymmetric transformations, including additions of nucleophiles to carbonyls and imines, and cycloaddition reactions. nih.govnih.govbeilstein-journals.orgnih.govnih.gov

The design of these chiral ligands often involves the incorporation of stereogenic centers on the imidazole ring, the N-substituents, or in a backbone that connects the imidazole imine to another coordinating group. The precise spatial arrangement of these chiral elements can create a well-defined chiral pocket around the metal center, enabling the catalyst to differentiate between the two enantiotopic faces of a prochiral substrate.

For example, axially chiral imidazole-based P,N-ligands have been utilized in copper-catalyzed enantioselective alkyne additions to nitrones. nih.gov The tunability of the ligand's steric and electronic properties allows for the optimization of both reactivity and enantioselectivity.

Role in Organocatalysis and Non-Metal Catalytic Systems

Beyond their role as ligands in metal-based catalysis, imidazole derivatives, particularly imidazolium (B1220033) salts, have garnered significant attention as organocatalysts. These compounds can act as N-heterocyclic carbene (NHC) precursors, which are potent nucleophilic catalysts for a variety of transformations, including benzoin (B196080) condensation, Stetter reactions, and transesterifications.

While this compound itself is not an imidazolium salt, its structural similarity suggests that it could be a precursor to related organocatalytic species. For instance, protonation or alkylation of the exocyclic imine nitrogen could lead to cationic species that might exhibit catalytic activity. Furthermore, the basic nature of the imine functionality could allow it to act as a Brønsted base catalyst in certain reactions. The exploration of N-heterocyclic imines and their derivatives in non-metal catalytic systems remains a promising area for future research.

Mechanistic Studies of Biological Activity for Imidazole Imine Compounds Excluding Clinical Trials and Safety Profiles

In Vitro Studies on Molecular Targets

In vitro studies are essential for elucidating the direct interactions between a compound and its biological targets in a controlled environment.

Many imidazole-containing compounds are known to exert their effects by inhibiting specific enzymes. A prominent example is their interaction with cytochrome P450 enzymes, such as 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. The nitrogen atoms within the imidazole (B134444) ring can coordinate with the heme iron atom in the active site of these enzymes, leading to potent inhibition. For 1-Methyl-3-propyl-1H-imidazol-2(3H)-imine, it is hypothesized that the imine and imidazole nitrogens could play a similar role in coordinating with the metallic center of various metalloenzymes.

Future research would involve kinetic studies to determine the nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Kᵢ) to quantify its potency.

Beyond enzyme inhibition, imidazole derivatives can act as ligands for various cellular receptors. Depending on their structure, they can function as agonists, antagonists, or inverse agonists, thereby modulating receptor-mediated signaling pathways. Radioligand binding assays would be a primary method to screen for the binding affinity of this compound to a panel of known receptors. Subsequent functional assays would then be necessary to determine whether this binding leads to the activation or inhibition of the receptor and its downstream signaling cascade.

Cell-Based Assays for Cellular Response Mechanisms (non-clinical)

Cell-based assays provide a more complex biological system to study the effects of a compound on cellular processes, bridging the gap between molecular interactions and physiological responses.

The ability of a compound to reach its intracellular target is a critical determinant of its biological activity. Studies using techniques such as fluorescently labeling this compound would allow for its visualization within cells via confocal microscopy. This would help in determining its cellular uptake efficiency and its specific subcellular localization (e.g., cytoplasm, nucleus, mitochondria), providing clues about its potential sites of action.

Upon cellular entry, a compound can modulate various signaling pathways that govern cell fate and function. High-throughput screening techniques, such as transcriptomics (RNA-seq) and proteomics, could be employed to obtain a global view of the changes in gene and protein expression in response to treatment with this compound. This would help in identifying the key cellular pathways affected by the compound.

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. For this compound, SAR studies would involve the synthesis of a series of analogs with variations in the substituents on the imidazole ring (the methyl and propyl groups) and the imine functional group.

The biological activity of these analogs would then be evaluated in the aforementioned in vitro and cell-based assays. The data generated would be used to build a model that correlates specific structural features with biological function, guiding the design of more potent and selective compounds.

Elucidation of Pharmacophoric Elements in Imidazole Imines

A pharmacophore is the essential ensemble of steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the class of imidazole imines, the core pharmacophoric elements can be dissected into the imidazole ring and the exocyclic imine group.

The imidazole ring is a critical component, often found in biologically active molecules. mdpi.com It is a five-membered aromatic heterocycle containing two nitrogen atoms. This structure is amphoteric, meaning it can act as both an acid and a base. wikipedia.org The imidazole nucleus is capable of engaging in various non-covalent interactions that are crucial for binding to biological macromolecules like proteins and nucleic acids. These interactions include:

Hydrogen Bonding: The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors. researchgate.net

π-π Stacking: The aromatic nature of the imidazole ring allows for stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in protein binding sites. researchgate.net

Metal Coordination: The nitrogen atoms can coordinate with metal ions that are often present as cofactors in enzyme active sites. researchgate.net

The imine group (-C=N-) is another vital pharmacophoric feature. This functional group plays a significant role in various biological reaction mechanisms. researchgate.net The nitrogen atom of the imine can act as a hydrogen bond acceptor, and the C=N double bond introduces a degree of planarity that can influence the compound's conformational preferences when binding to a target. In the context of this compound, the exocyclic imine group is a key feature that distinguishes it and contributes to its specific electronic and binding properties.

| Pharmacophoric Element | Key Structural Features | Potential Biological Interactions |

|---|---|---|

| Imidazole Ring | 5-membered aromatic heterocycle; two nitrogen atoms | Hydrogen bonding (donor/acceptor), π-π stacking, Metal coordination |

| Imine Group (-C=N-) | Exocyclic double bond between carbon and nitrogen | Hydrogen bond acceptor, Planar configuration for binding |

Impact of Substituent Modifications on Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications of a lead compound affect its biological activity. For imidazole imines, the substituents attached to the imidazole ring and the imine nitrogen are key modulators of potency and selectivity. In this compound, these are the methyl group at the N1 position and the propyl group at the N3 position.

Modifications to these substituents can influence several key properties:

Steric Hindrance: The bulkiness of the substituents can affect how the molecule fits into its binding pocket. A larger group might create a more favorable interaction, or it could cause steric clashes that prevent binding. For instance, replacing the propyl group with a larger or more branched alkyl chain could significantly alter the binding affinity.

Electronic Effects: While alkyl groups primarily have inductive effects, modifying substituents with electron-withdrawing or electron-donating groups can alter the electronic distribution within the imidazole ring, potentially affecting the strength of interactions like hydrogen bonding.

Research on various imidazole derivatives has shown that even minor changes to substituents can lead to significant differences in biological activity. nih.govresearchgate.net For example, studies on N-substituted imidazole derivatives have demonstrated that altering the substituent can dramatically change antimicrobial potency. nih.gov The replacement of the imidazole ring itself often proves detrimental to activity, highlighting its importance as a core scaffold. nih.gov

| Modification Site (relative to this compound) | Type of Modification | Potential Impact on Biological Activity |

|---|---|---|

| N1-Methyl Group | Increase/decrease alkyl chain length | Alters lipophilicity and steric bulk, affecting membrane permeability and target binding. |

| N3-Propyl Group | Varying alkyl chain length, introducing branching or rings | Modulates lipophilicity and steric fit within the binding pocket. Can be optimized to enhance potency. |

| Imidazole Ring | Replacement with other heterocycles (e.g., phenyl, indole) | Often deleterious for activity, as the imidazole core is critical for key interactions. nih.gov |

Theoretical Insights into Compound-Target Interactions

Computational chemistry provides powerful tools for investigating how molecules like this compound interact with their biological targets at an atomic level. These theoretical approaches can predict binding modes, estimate binding affinities, and even elucidate complex reaction mechanisms.

Molecular Docking and Dynamics Simulations of Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arabjchem.orgnih.gov In drug discovery, it is used to predict how a ligand, such as an imidazole imine, might bind to the active site of a target protein.

The process involves:

Defining the Binding Site: Identifying the active site or binding pocket of the target protein, often from an experimentally determined crystal structure.

Ligand Docking: Placing the ligand (e.g., this compound) into the binding site in various conformations and orientations.

Scoring: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the lowest binding energy is predicted to be the most favorable binding mode. researchgate.net

Docking studies on imidazole derivatives have successfully identified key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov For example, docking studies of imidazole derivatives against the enzyme l-glutamine: d-fructose-6-phosphate amidotransferase showed that the compounds fit well into the active pocket, suggesting they could be good inhibitors. arabjchem.org

Molecular Dynamics (MD) simulations can then be used to refine the docked pose. MD simulates the movement of atoms in the protein-ligand complex over time, providing insights into its stability and the dynamics of the molecular interactions. This can confirm whether the interactions predicted by docking are maintained over time.

| Computational Method | Objective | Information Gained | Example from Related Compounds |

|---|---|---|---|

| Molecular Docking | Predict the binding mode and affinity of a ligand to a target protein. | Binding orientation, key interacting residues, estimated binding energy. | Prediction of imidazole derivatives as inhibitors of GlcN-6-P synthase. arabjchem.org |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the protein-ligand complex over time. | Stability of binding pose, flexibility of ligand and protein, detailed interaction patterns. | Used to study the stability of imidazole-phenothiazine hybrids in protein binding sites. nih.gov |

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches to Catalytic Cycles

When a compound is involved in a chemical reaction within an enzyme's active site (e.g., as an inhibitor that forms a covalent bond or as a substrate being modified), understanding the mechanism requires methods that can model the breaking and forming of chemical bonds. This is where hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed.

In a QM/MM simulation:

The Quantum Mechanics (QM) region includes the parts of the system where the chemical reaction occurs (e.g., the ligand and key amino acid residues in the active site). The QM method provides a highly accurate description of the electronic structure and allows for the modeling of bond changes.

The Molecular Mechanics (MM) region includes the rest of the protein and the surrounding solvent. The MM method uses a simpler, classical physics-based approach to model this larger environment efficiently.

This combined approach provides a balance between accuracy and computational cost. QM/MM calculations can be used to map out the entire reaction pathway, identify transition states, and calculate the energy barriers associated with the catalytic cycle. For instance, QM/MM studies have been used to provide deep mechanistic insight into complex enzymatic reactions, such as C-H amination by engineered P450 enzymes, revealing the electronic and steric factors that govern the reaction's efficiency and selectivity. rsc.org

For a compound like this compound, if it were found to inhibit an enzyme through a covalent mechanism, QM/MM simulations would be the ideal tool to elucidate the step-by-step process of that inhibition at an atomic level.

Future Research Directions and Emerging Paradigms for 1 Methyl 3 Propyl 1h Imidazol 2 3h Imine

Development of Novel Synthetic Routes with Enhanced Sustainability

Future synthetic research will likely focus on developing more sustainable and efficient methods for the preparation of 1-Methyl-3-propyl-1H-imidazol-2(3H)-imine. Current synthetic strategies for imidazole (B134444) derivatives often rely on multi-step procedures that may involve harsh reaction conditions and the use of hazardous reagents. Emerging paradigms in green chemistry could offer cleaner and more atom-economical alternatives.

Key areas for exploration include:

Catalytic Approaches: The use of transition metal catalysts or organocatalysts could facilitate more direct and efficient synthetic pathways. For instance, methodologies employing copper-catalyzed oxidative coupling of amines are being explored for imine synthesis, aligning well with green chemistry principles. rsc.org

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of various imidazole derivatives, often under solvent-free conditions. researchgate.net

Benign Solvents: The exploration of water or other environmentally friendly solvents would significantly enhance the green profile of the synthesis. ijpsr.com

| Synthetic Approach | Potential Advantages | Relevant Research on Analogues |

| Catalytic Synthesis | Higher efficiency, lower energy consumption, reusability of catalysts. | Transition metal and micellar catalysis for imine synthesis. rsc.org |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, often solvent-free. researchgate.net | Used for the synthesis of various heterocyclic compounds. researchgate.net |